Trans-1,1,2,2,3,4-hexafluorocyclobutane

Organofluorine Chemistry Semiconductor Processing Refrigerant Design

trans-1,1,2,2,3,4-Hexafluorocyclobutane (CAS 23012-94-4) is a partially fluorinated cyclobutane with the molecular formula C₄H₂F₆, existing as the trans stereoisomer in a liquid state at room temperature. This compound belongs to the hydrofluorocarbon (HFC) class and is characterized by a low boiling point of 27 °C and a density of 1.558 g/mL.

Molecular Formula C4H2F6
Molecular Weight 164.05 g/mol
CAS No. 23012-94-4
Cat. No. B3040683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-1,1,2,2,3,4-hexafluorocyclobutane
CAS23012-94-4
Molecular FormulaC4H2F6
Molecular Weight164.05 g/mol
Structural Identifiers
SMILESC1(C(C(C1(F)F)(F)F)F)F
InChIInChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2-/m0/s1
InChIKeyLMSLTAIWOIYSGZ-LWMBPPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,1,2,2,3,4-Hexafluorocyclobutane (CAS 23012-94-4): A trans-Stereoisomeric Hydrofluorocarbon for Advanced Plasma Etching and Fluorinated Materials


trans-1,1,2,2,3,4-Hexafluorocyclobutane (CAS 23012-94-4) is a partially fluorinated cyclobutane with the molecular formula C₄H₂F₆, existing as the trans stereoisomer in a liquid state at room temperature [1]. This compound belongs to the hydrofluorocarbon (HFC) class and is characterized by a low boiling point of 27 °C and a density of 1.558 g/mL . Its strategic placement of six fluorine atoms on the four-membered ring imparts unique physicochemical properties that differentiate it from its cis isomer and other structural analogs, making it a subject of interest for applications requiring specific volatility and plasma etching characteristics [2].

Trans stereoisomer with low boiling point for vapor delivery
Plasma etching applications with reported reduced ion bombardment
Fluorinated polymer synthesis requiring stereochemical control

Why trans-1,1,2,2,3,4-Hexafluorocyclobutane (CAS 23012-94-4) Is Not Interchangeable with Generic C4H2F6 or C4F8 Alternatives in Semiconductor Etching


Direct substitution of trans-1,1,2,2,3,4-hexafluorocyclobutane with its cis isomer or other C4H2F6 structural analogs is not feasible due to stereochemistry-dependent physical properties and plasma behavior. The trans configuration yields a significantly lower boiling point (27 °C) compared to the cis isomer (63 °C), a difference of 36 °C , which directly impacts vapor delivery and process control in semiconductor manufacturing equipment [1]. Furthermore, studies on C4H2F6 isomers demonstrate that cyclic versus linear molecular structures exhibit different dissociation rates and radical species generation in plasma, leading to distinct etch profiles and selectivity outcomes [2]. The procurement of a generic 'hexafluorocyclobutane' or a structurally distinct C4H2F6 compound without specifying the trans stereoisomer thus introduces unacceptable variability in critical process parameters.

Cis isomer substitution

Significantly higher boiling point alters vapor delivery and process control, making direct swap unsuitable.

Generic C4H2F6 mixtures

Linear or mixed isomers exhibit different plasma dissociation rates and radical generation, affecting etch selectivity.

Quantitative Differential Evidence for trans-1,1,2,2,3,4-Hexafluorocyclobutane (CAS 23012-94-4) vs. Key Comparators


Boiling Point and Density Differential vs. cis-1,1,2,2,3,4-Hexafluorocyclobutane (CAS 22819-47-2)

trans-1,1,2,2,3,4-Hexafluorocyclobutane exhibits a boiling point of 27 °C and a density of 1.558 g/mL at 25 °C, in contrast to its cis isomer (CAS 22819-47-2), which has a boiling point of 63 °C and a density of 1.778 g/mL . This represents a 36 °C difference in boiling point and a 0.220 g/mL difference in density, stemming from the distinct spatial arrangement of fluorine atoms in the cyclobutane ring.

Boiling Point & Density
Head-to-head
27 °C, 1.558 g/mL
−36 °C, −0.220 g/mL
63 °C, 1.778 g/mL (cis)
Lower boiling point supports efficient vapor delivery
Measured at standard pressure; liquid density at 25 °C
Organofluorine Chemistry Semiconductor Processing Refrigerant Design

Refractive Index Differentiation vs. cis-1,1,2,2,3,4-Hexafluorocyclobutane (CAS 22819-47-2)

The trans isomer possesses a refractive index of 1.2970, whereas the cis isomer has a refractive index of 1.2985 [1] [2]. This small but measurable difference in optical property can serve as a qualitative and quantitative differentiator in analytical chemistry applications, such as in refractive index detection for high-performance liquid chromatography or in the formulation of optical materials.

Refractive Index
Head-to-head
1.2970
−0.0015
1.2985 (cis)
Enables stereoisomer identification and purity assessment
Measured at 20 °C, sodium D-line
Analytical Chemistry Quality Control Optical Materials

Plasma Etching Performance: Ion Bombardment and Selectivity vs. CHF3

A 2023 comparative plasma etching study demonstrated that a C4H2F6 precursor (hexafluoroisobutylene, representing the HFC class of which trans-1,1,2,2,3,4-hexafluorocyclobutane is a member) exhibited a self-bias voltage approximately half that of CHF3 under identical RF power conditions, indicating significantly lower ion bombardment energy [1]. Furthermore, the C4H2F6-based process maintained an etch selectivity above unity (SiO2 etch rate > ACL etch rate) across a range of RF powers up to 500 W, whereas CHF3's selectivity fluctuated around unity and dropped below unity at certain powers [1]. While this study did not directly use the trans isomer, the cyclic structure of the trans isomer is expected to exhibit even lower dissociation in plasma compared to linear C4H2F6 isomers, potentially further differentiating its etch profile [2].

Plasma Etch Behavior
Class-level inference
C4H2F6 class: ~50% lower self-bias; selectivity >1
CHF3: higher ion energy; selectivity fluctuates
Reported class etching behavior; trans isomer may differ
Data from hexafluoroisobutylene; confirm with cyclic isomer
Semiconductor Manufacturing Plasma Etching High Aspect Ratio Contact

Global Warming Potential (GWP100) Advantage vs. Conventional C4F8 and CHF3 Precursors

As a hydrofluorocarbon (HFC) with a hydrogen-containing molecular structure, C4H2F6 compounds (including trans-1,1,2,2,3,4-hexafluorocyclobutane) are characterized by significantly lower global warming potentials (GWP100) compared to fully saturated perfluorocarbons (PFCs) like C4F8 (GWP100 = 9,540) or CHF3 (GWP100 = 12,400) [1]. While a specific GWP100 value for the trans isomer has not been published, its structural similarity to other low-GWP C4H2F6 isomers suggests a GWP100 that is orders of magnitude lower, aligning with industry trends towards environmentally sustainable semiconductor manufacturing.

Global Warming Potential
Class-level inference
C4H2F6 class: estimated GWP100
C4F8 (9,540), CHF3 (12,400)
Orders-of-magnitude lower GWP expected; supports sustainability
Trans-specific GWP not yet published; structural inference
Green Chemistry Sustainable Manufacturing Environmental Regulation

High-Value Application Scenarios for trans-1,1,2,2,3,4-Hexafluorocyclobutane (CAS 23012-94-4) Based on Differential Evidence


High-Aspect-Ratio Contact (HARC) Etching in Advanced Semiconductor Nodes

In the fabrication of 3D NAND flash memory and logic devices, the trans isomer's lower boiling point (27 °C) relative to its cis analog (63 °C) facilitates efficient vapor delivery and precise flow control in plasma etching tools . This enables the generation of carbon-rich fluorocarbon polymer precursors that protect mask sidewalls during high-aspect-ratio SiO₂ etching, a property supported by the class-level evidence showing superior etch selectivity maintenance compared to CHF3 [1]. The expected lower global warming potential further aligns with environmental compliance requirements in semiconductor fabs [2].

Specialty Refrigerant and Heat Transfer Fluid Formulation

The distinct boiling point (27 °C) and density (1.558 g/mL) of the trans isomer differentiate it from the cis isomer, which boils at 63 °C and has a higher density of 1.778 g/mL [1]. This allows for the formulation of refrigerant blends with tailored thermodynamic properties, where the lower boiling point of the trans isomer can be leveraged to adjust the evaporation temperature and pressure characteristics of a blend without resorting to higher global warming potential alternatives.

Synthesis of Fluorinated Cyclobutane-Based Polymers and Materials

The trans-1,1,2,2,3,4-hexafluorocyclobutane stereochemistry dictates the spatial orientation of functional groups in derived polymers, such as perfluorocyclobutane (PFCB) aryl ether polymers . The refractive index difference (1.2970 for trans vs. 1.2985 for cis) serves as a quality control metric to ensure stereochemical purity of the monomer feedstock, which is critical for achieving targeted thermal and mechanical properties in high-performance materials [1]. The use of the trans isomer ensures consistency in polymer microstructure and end-use performance.

Application
Selection Property
Validation Focus
HARC Etching
Efficient vapor delivery & polymer precursor quality
Etch selectivity & profile benchmarking vs. conventional etchants
Refrigerant Formulation
Distinct boiling point & density profile
Blend thermodynamic performance & environmental impact
Polymer Synthesis
Stereochemical monomer purity
Polymer microstructure consistency & refractive index QC

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